molecular formula C22H17N5O2S2 B2962388 N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide CAS No. 1207062-22-3

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2962388
CAS No.: 1207062-22-3
M. Wt: 447.53
InChI Key: KKAREMAZERLQHP-CMDGGOBGSA-N
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Description

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide is a useful research compound. Its molecular formula is C22H17N5O2S2 and its molecular weight is 447.53. The purity is usually 95%.
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Biological Activity

N-(4-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)thiazol-2-yl)cinnamamide, a complex organic molecule, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C18H13N5O2S3\text{C}_{18}\text{H}_{13}\text{N}_{5}\text{O}_{2}\text{S}_{3}

Molecular Weight: 427.5 g/mol
CAS Number: 1211294-24-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of thiazole and pyridine rings suggests potential interactions with enzyme systems and receptors involved in cellular signaling pathways.

Key Mechanisms Identified:

  • Nrf2/ARE Pathway Activation : Similar compounds have shown to activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. This pathway regulates the expression of antioxidant proteins that protect against cellular damage .
  • Anticancer Activity : Research indicates that derivatives of thiazole and cinnamamide structures exhibit significant anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth.
  • Antimicrobial Properties : Some studies have demonstrated that similar thiazole derivatives possess moderate to good antibacterial activity, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds:

Activity Type Compound Assay Method IC50/EC50 Value Reference
Nrf2 ActivationCinnamamide DerivativeLuciferase Assay10 µM
AnticancerThiazole DerivativeMTT Assay20 µM
AntibacterialPyridine-Thiazole CompoundDisk DiffusionZone of Inhibition

Case Studies

  • Hepatoprotective Effects : A study on N-phenyl cinnamamide derivatives indicated that they protect hepatocytes from oxidative stress by enhancing glutathione synthesis via the Nrf2 pathway . While specific data on N-(4-(2-oxo...) is limited, its structural similarities suggest potential hepatoprotective effects.
  • Anticancer Research : A recent study evaluated a series of thiazole derivatives, revealing that compounds with similar structures induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.
  • Antimicrobial Screening : Compounds related to this structure showed promising antibacterial activity against gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Properties

IUPAC Name

(E)-N-[4-[2-oxo-2-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S2/c28-19(9-8-15-5-2-1-3-6-15)26-21-24-17(13-30-21)11-20(29)27-22-25-18(14-31-22)16-7-4-10-23-12-16/h1-10,12-14H,11H2,(H,24,26,28)(H,25,27,29)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAREMAZERLQHP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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